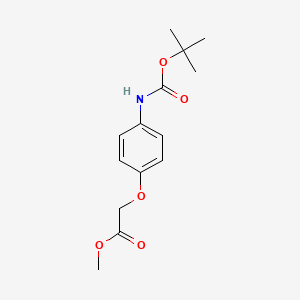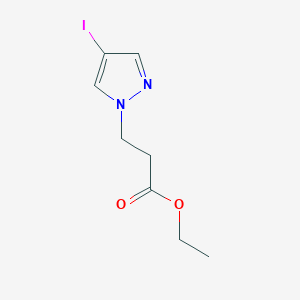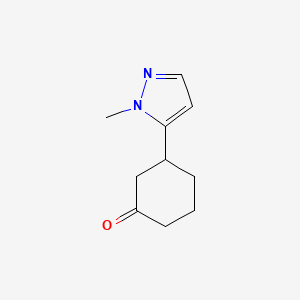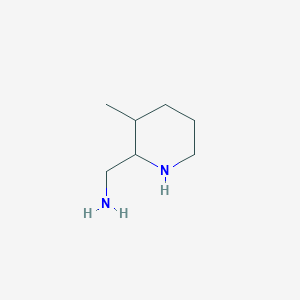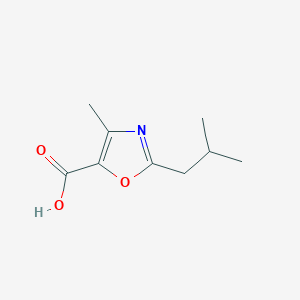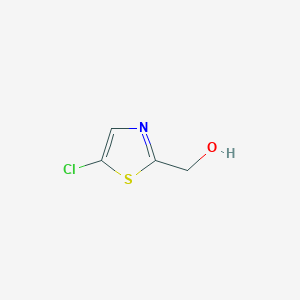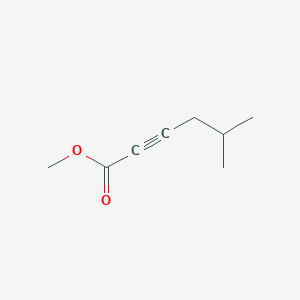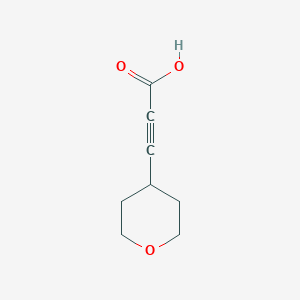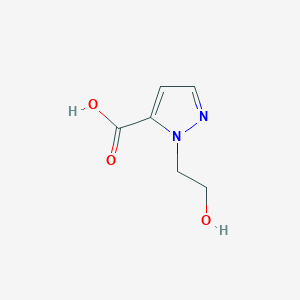
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid (HEPCA) is an organic compound that has been studied for its potential applications in various scientific research fields. HEPCA is a derivative of pyrazole, a five-membered heterocyclic compound, and has been found to have several interesting properties.
Applications De Recherche Scientifique
Functionalization and Derivative Formation
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid and its derivatives have been extensively studied for their potential in various functionalization reactions. Studies have shown that these compounds can be effectively converted into various derivatives. For example, 1H-pyrazole-3-carboxylic acid has been transformed into ester or amide derivatives, which are obtained through reactions with alcohols or N-nucleophiles, respectively. These reactions are notable for their high yields and the stability of the resultant compounds (Yıldırım & Kandemir, 2006).
Synthesis and Characterization
There has been significant research on the synthesis and characterization of pyrazole derivatives. The synthesis of these compounds often involves steps such as ester condensation, cyclization, and hydrolysis, resulting in high yields. These compounds have been characterized using techniques like IR, NMR, and mass spectroscopy, which help in understanding their structural and chemical properties (L. Heng, 2004).
Application in Coordination Chemistry
Pyrazole derivatives, including 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, have been used in the formation of coordination complexes. These compounds have shown the ability to form stable chelate complexes with various metals like Cu, Co, and Zn. This property is significant for applications in fields like medicinal chemistry and metal complex catalysis (Radi et al., 2015).
Applications in Organic Electronics and Dyes
Research has also focused on the use of pyrazole derivatives in the field of organic electronics and as dyes. These derivatives have been used as coupling components in the production of heterocyclic dyes. The studies have shown that these compounds can lead to significant shifts in the absorption spectra, which is critical for applications in dye synthesis and organic electronics (Tao et al., 2019).
Electrochemical Applications
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid has been studied for its electrooxidation properties. The oxidation of these compounds has resulted in the formation of products like pyrazole-1-acetic acid and pyrazole-4-carboxylic acid, which are significant in various electrochemical applications (Lyalin & Petrosyan, 2011).
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-4-3-8-5(6(10)11)1-2-7-8/h1-2,9H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWLLZSAKKBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Ethoxyethyl)cyclobutyl]methanamine](/img/structure/B1427445.png)
